chemical structure and physicochemical properties of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
chemical structure and physicochemical properties of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one
Abstract
This technical guide provides a comprehensive overview of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, a significant ketone in the fragrance industry. The document delves into its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on the technical details relevant to researchers, scientists, and professionals in drug development and chemical manufacturing. This guide aims to be a definitive resource, consolidating available scientific data with practical insights into its handling and use.
Chemical Identity and Nomenclature
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is a complex ketone recognized for its potent green and fruity aroma.[1] Establishing a clear chemical identity is paramount for regulatory compliance and scientific communication.
The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.[2] However, in industrial and commercial contexts, it is more commonly known by a variety of synonyms. This multiplicity of names necessitates the use of a universal identifier, the CAS (Chemical Abstracts Service) number, which for this compound is 56973-85-4.[1][3]
| Identifier | Value | Source |
| IUPAC Name | 1-(5,5-dimethylcyclohexen-1-yl)pent-4-en-1-one | [2] |
| CAS Number | 56973-85-4 | [1][3][4] |
| EC Number | 260-486-7 | [3][5] |
| Molecular Formula | C13H20O | [3][4][5] |
| Molecular Weight | 192.30 g/mol | [2][3][6] |
| Canonical SMILES | CC1(CCC=C(C1)C(=O)CCC=C)C | [2][3] |
| InChI | InChI=1S/C13H20O/c1-4-5-8-12(14)11-7-6-9-13(2,3)10-11/h4,7H,1,5-6,8-10H2,2-3H3 | [2][6] |
| InChIKey | OEVIJAZJVZDBQL-UHFFFAOYSA-N | [2][6] |
Common Synonyms: α-Dynascone, Galbanone, Galbascone, Neobutenone.[1][2] The prevalence of these trade names highlights the compound's commercial significance in the fragrance sector.
Below is a visualization of the chemical structure of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.
Caption: Chemical structure of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various matrices, its environmental fate, and its suitability for specific applications. For a fragrance ingredient, properties like vapor pressure and solubility are particularly critical as they dictate its volatility and performance in different product bases.
| Property | Value | Conditions | Source |
| Appearance | Colorless to pale yellow liquid | Ambient | [7][8] |
| Odor Profile | Intensely green, fruity (pineapple), floral (hyacinth) | - | [1][7] |
| Boiling Point | 268.6 °C | at 760 mmHg | [3][9] |
| Density | 0.906 g/cm³ | - | [3][9] |
| Flash Point | 106.6 °C | - | [3][9] |
| Vapor Pressure | 0.00763 mmHg | at 25°C | [3] |
| Water Solubility | 56.2 mg/L | at 20°C | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | 3.66 | - | [3][9] |
| Refractive Index (n20/D) | 1.472 | at 20°C | [9] |
| Hydrogen Bond Donor Count | 0 | - | [3] |
| Hydrogen Bond Acceptor Count | 1 | - | [3] |
| Rotatable Bond Count | 4 | - | [3] |
The high LogP value indicates a lipophilic nature, suggesting good solubility in oils and non-polar solvents, which is advantageous for fragrance formulations in products such as lotions and oil-based perfumes. Conversely, its low water solubility is a key consideration for aqueous-based applications.
Synthesis and Manufacturing
The commercial production of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one is achieved through synthetic organic chemistry, often employing Grignard reactions. One cited synthetic pathway involves the double vinyl magnesium chloride addition to methyl 3,3-dimethyl-6-cyclohexene-l-carboxylate, which serves as a key step in forming the final ketone.[7][8] This method allows for the precise construction of the carbon skeleton and the introduction of the necessary functional groups.
The choice of starting materials and reaction conditions is critical to achieving a high yield and purity of the final product. The use of renewable starting materials is an increasing trend in the fragrance industry to enhance the sustainability profile of synthetic ingredients.[1]
Below is a generalized workflow for the synthesis of this compound.
Sources
- 1. 1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one | The Fragrance Conservatory [fragranceconservatory.com]
- 2. 1-(5,5-Dimethylcyclohexen-1-yl)pent-4-en-1-one | C13H20O | CID 92606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1-(5,5-DIMETHYL-1-CYCLOHEXEN-1-YL)-4-PENTEN-1-ONE CAS#: 56973-85-4 [m.chemicalbook.com]
- 5. nextsds.com [nextsds.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-(5,5-DIMETHYL-1-CYCLOHEXEN-1-YL)-4-PENTEN-1-ONE manufacturers and suppliers in india [chemicalbook.com]
- 8. 1-(5,5-DIMETHYL-1-CYCLOHEXEN-1-YL)-4-PENTEN-1-ONE | 56973-85-4 [chemicalbook.com]
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